4-(3-(Dimethylamino)propoxy)phenylboronic acid
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Overview
Description
4-(3-(Dimethylamino)propoxy)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 3-(dimethylamino)propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Dimethylamino)propoxy)phenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized via the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield phenylboronic acid.
Introduction of the 3-(Dimethylamino)propoxy Group: The 3-(dimethylamino)propoxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the 3-(dimethylamino)propoxy group.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the use of efficient catalysts and reaction conditions to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Dimethylamino)propoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
4-(3-(Dimethylamino)propoxy)phenylboronic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(3-(Dimethylamino)propoxy)phenylboronic acid primarily involves its role as a boronic acid derivative:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions.
Pathways Involved: In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(3-(Dimethylamino)propoxy)phenylboronic acid is unique due to the presence of the 3-(dimethylamino)propoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective .
Properties
IUPAC Name |
[4-[3-(dimethylamino)propoxy]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO3/c1-13(2)8-3-9-16-11-6-4-10(5-7-11)12(14)15/h4-7,14-15H,3,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGDUQZATZNZJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCN(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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